molecular formula C10H14BrN B3238428 Dimethyl[(3-Bromo-4-methylphenyl)methyl]amine CAS No. 1414870-57-7

Dimethyl[(3-Bromo-4-methylphenyl)methyl]amine

Cat. No.: B3238428
CAS No.: 1414870-57-7
M. Wt: 228.13 g/mol
InChI Key: XINZRFZLHICLJT-UHFFFAOYSA-N
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Description

Dimethyl[(3-Bromo-4-methylphenyl)methyl]amine is an organic compound with the molecular formula C₁₀H₁₄BrN. It is a versatile small molecule scaffold used in various research and industrial applications. The compound features a bromine atom attached to a methyl-substituted phenyl ring, which is further connected to a dimethylamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl[(3-Bromo-4-methylphenyl)methyl]amine typically involves the bromination of 4-methylbenzylamine followed by N-methylation. The reaction conditions for bromination include the use of bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The N-methylation step can be achieved using formaldehyde and formic acid or methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and methylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl[(3-Bromo-4-methylphenyl)methyl]amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation: The methyl group on the phenyl ring can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can undergo reduction reactions to remove the bromine atom or reduce the amine group to an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar solvents like ethanol or water.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenylmethylamines.

    Oxidation: Formation of 3-bromo-4-methylbenzaldehyde or 3-bromo-4-methylbenzoic acid.

    Reduction: Formation of 3-bromo-4-methylphenylmethane or this compound derivatives.

Scientific Research Applications

Dimethyl[(3-Bromo-4-methylphenyl)methyl]amine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Dimethyl[(3-Bromo-4-methylphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the dimethylamine group play crucial roles in binding to these targets, leading to modulation of their activity. The compound can act as an inhibitor or activator, depending on the nature of the target and the context of the reaction.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl[(4-Bromo-3-methylphenyl)methyl]amine
  • Dimethyl[(3-Chloro-4-methylphenyl)methyl]amine
  • Dimethyl[(3-Bromo-4-ethylphenyl)methyl]amine

Uniqueness

Dimethyl[(3-Bromo-4-methylphenyl)methyl]amine is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring, which influences its reactivity and binding properties. This unique structure makes it a valuable compound in various chemical and biological applications.

Properties

IUPAC Name

1-(3-bromo-4-methylphenyl)-N,N-dimethylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN/c1-8-4-5-9(6-10(8)11)7-12(2)3/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XINZRFZLHICLJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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